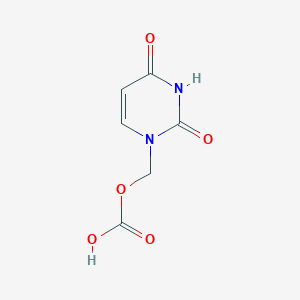![molecular formula C15H25NO4 B14324754 Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro- CAS No. 104825-51-6](/img/structure/B14324754.png)
Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[931]pentadecan-15-one, 12-hydroxy-1-nitro- is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[931]pentadecan-15-one, 12-hydroxy-1-nitro- typically involves multiple steps, starting from simpler organic molecules One common synthetic route involves the formation of the bicyclic core through a series of cyclization reactionsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the nitro group can produce an amine .
Aplicaciones Científicas De Investigación
Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxy group can form hydrogen bonds with other molecules. These interactions can influence various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[9.3.1]pentadecan-13-one: Similar structure but lacks the nitro and hydroxy groups.
Bicyclo[9.3.1]pentadecan-13-ol: Contains a hydroxy group but no nitro group.
Bicyclo[9.3.1]pentadec-11-en-13-one: Contains a double bond in the bicyclic structure.
Uniqueness
Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro- is unique due to the presence of both the nitro and hydroxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
104825-51-6 |
|---|---|
Fórmula molecular |
C15H25NO4 |
Peso molecular |
283.36 g/mol |
Nombre IUPAC |
12-hydroxy-1-nitrobicyclo[9.3.1]pentadecan-15-one |
InChI |
InChI=1S/C15H25NO4/c17-13-9-11-15(16(19)20)10-7-5-3-1-2-4-6-8-12(13)14(15)18/h12-13,17H,1-11H2 |
Clave InChI |
ALGMDNBCJFLFSC-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCC2C(CCC(C2=O)(CCCC1)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


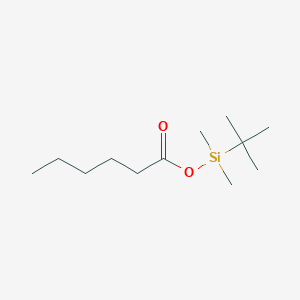
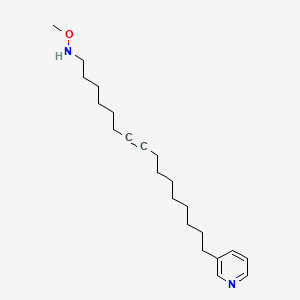
![1,1'-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2'-bi-1Himidazole](/img/structure/B14324692.png)
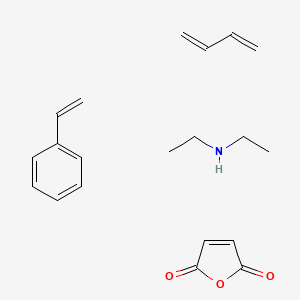

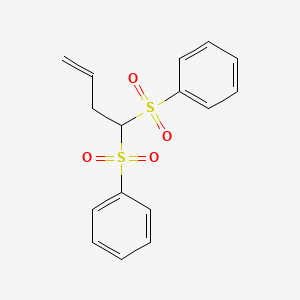

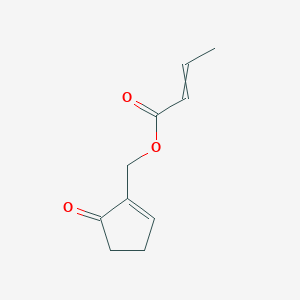
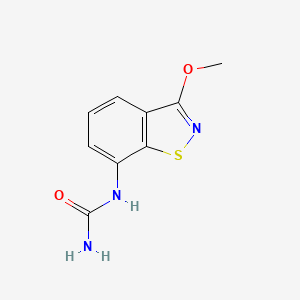
![5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole](/img/structure/B14324739.png)
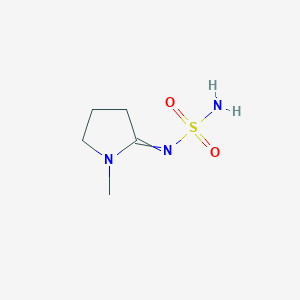

![Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl-](/img/structure/B14324758.png)
